8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide
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Overview
Description
8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide is a synthetic compound with the molecular formula C15H16N2OS and a molecular weight of 272.37 g/mol . This compound belongs to the class of thienoindoles, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[2,3-b]indole derivative with a suitable carboxamide precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carbohydrazide
- 8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxylate
- 8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide derivatives
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its thienoindole core structure is a key factor in its interaction with various biological targets, making it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
4-methyl-N-propylthieno[2,3-b]indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-3-8-16-14(18)13-9-11-10-6-4-5-7-12(10)17(2)15(11)19-13/h4-7,9H,3,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVSWCJQIZPQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(S1)N(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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